

Gamendazole: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

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Compound of Interest

Compound Name: Gamendazole

Cat. No.: B1674601

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Gamendazole is an investigational non-hormonal male contraceptive agent that has shown potent antispermatic effects in preclinical studies.^[1] As an indazole carboxylic acid derivative of lonidamine, its mechanism of action and chemical properties have been a subject of significant research in the field of reproductive medicine and drug development.^[1] This technical guide provides an in-depth overview of **Gamendazole**, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

Gamendazole, with the IUPAC name (2E)-3-{1-[(2,4-Dichlorophenyl)methyl]-6-(trifluoromethyl)-1H-indazol-3-yl}prop-2-enoic acid, is a complex organic molecule.^[1] Its structure is characterized by a substituted indazole core, a dichlorobenzyl group, and a trifluoromethyl moiety, which contribute to its biological activity.

Table 1: Chemical and Physical Properties of **Gamendazole**

Property	Value	Source(s)
IUPAC Name	(2E)-3-{1-[(2,4-Dichlorophenyl)methyl]-6-(trifluoromethyl)-1H-indazol-3-yl}prop-2-enoic acid	[1][2][3]
Other Names	trans-3-(1-Benzyl-6-(trifluoromethyl)-1H-indazol-3-yl)acrylic acid)	[1]
CAS Number	877766-45-5, 877773-32-5	[1][3]
Chemical Formula	C18H11Cl2F3N2O2	[1][2][3][4]
Molar Mass	415.19 g·mol ⁻¹	[1][3][4]
SMILES	FC(F)(F)c1ccc2c(c1)n(nc2\C=C\C(=O)O)Cc3ccc(Cl)cc3Cl	[1]
InChI	InChI=1S/C18H11Cl2F3N2O2/c19-12-3-1-10(14(20)8-12)9-25-16-7-11(18(21,22)23)2-4-13(16)15(24-25)5-6-17(26)27/h1-8H,9H2,(H,26,27)/b6-5+	[1][2]
Appearance	White crystals	
Melting Point	132-134 °C	
Solubility	DMSO: 50 mg/mL (with sonication)	[4]
Purity	99.44%	[4]

Biological Properties and Pharmacological Effects

Gamendazole functions as a potent antispermatogenic agent.[5] Its primary molecular targets have been identified as Heat Shock Protein 90 AB1 (HSP90AB1, also known as HSP90BETA) and Eukaryotic Translation Elongation Factor 1 Alpha 1 (EEF1A1).[4][5] By inhibiting these

proteins, **Gamendazole** disrupts the integrity of Sertoli cell-spermatid junctions, leading to the premature release of germ cells from the seminiferous epithelium and subsequent infertility.[6]

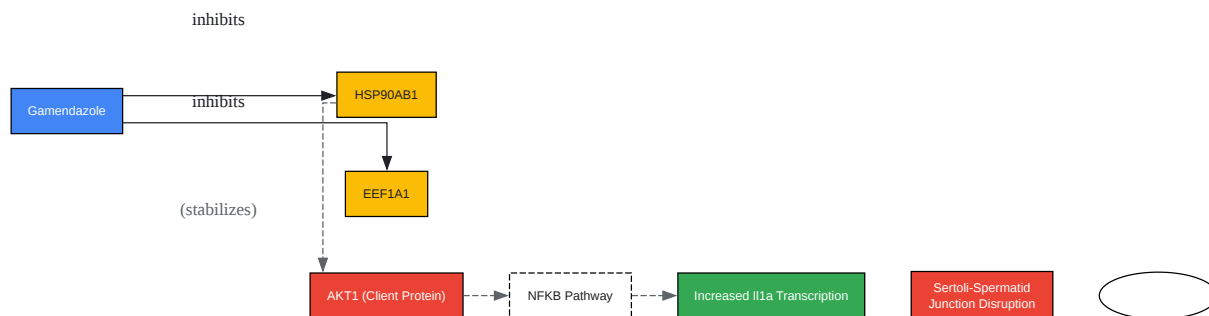
Table 2: Summary of in vivo Antispermatogenic Activity of **Gamendazole** in Rats

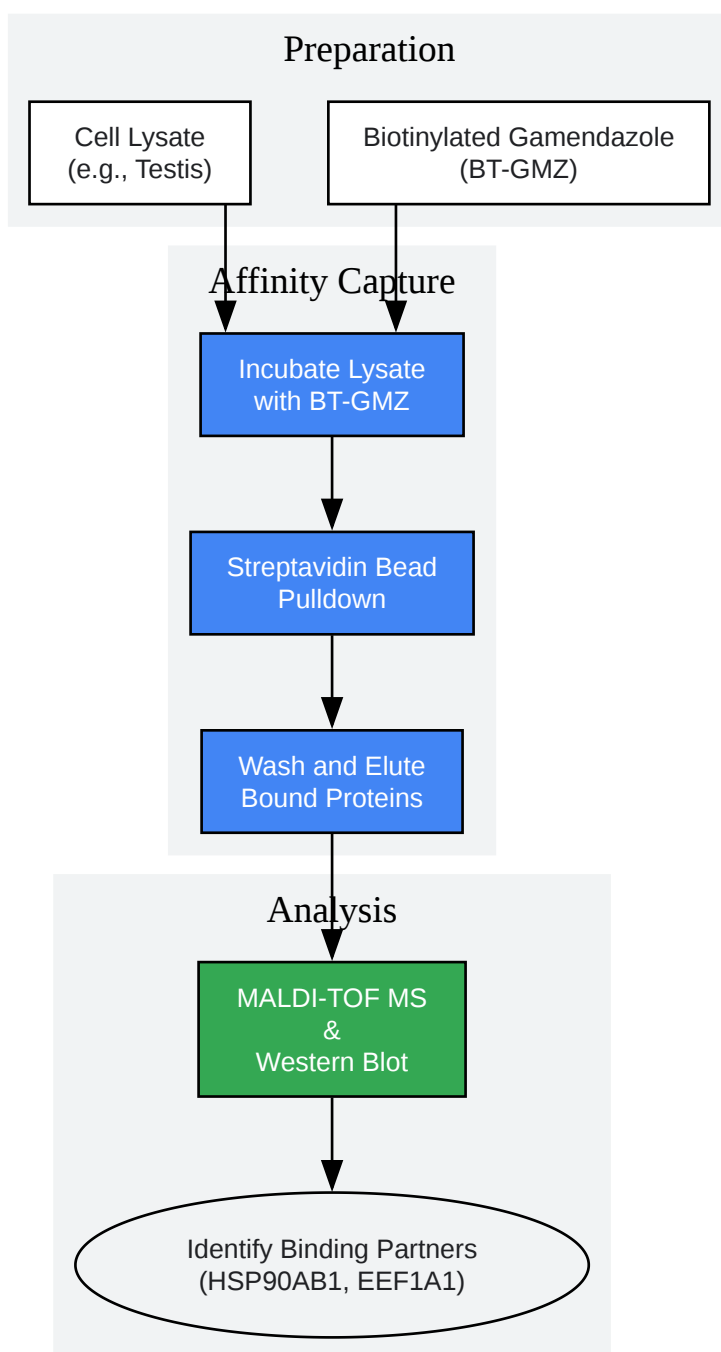
Parameter	Intraperitoneal (i.p.) Administration	Oral Administration (Single Dose)	Oral Administration (7-Day Dosing)	Source(s)
Effective Dose	25 mg/kg (100% efficacy)	6 mg/kg (100% infertility at 4 weeks)	6 mg/kg	[1]
Toxicity	200 mg/kg (60% mortality)	No remarkable findings at 6 mg/kg	Not specified	[1]
Duration of Infertility	Not specified	Maintained for 2 weeks	Not specified	[1]
Fertility Recovery	Not specified	4 out of 7 rats recovered	2 out of 7 rats recovered	[1]

Notably, studies have shown that **Gamendazole**'s effects on fertility can be reversible, although the extent of recovery may depend on the dosing regimen.[1] Importantly, **Gamendazole** does not appear to affect testosterone levels, a key advantage for a non-hormonal contraceptive.[1]

Signaling Pathways and Mechanism of Action

The proposed mechanism of action for **Gamendazole** involves a signaling cascade initiated by the inhibition of HSP90AB1 and EEF1A1 in Sertoli cells.[6][7] This inhibition leads to the degradation of HSP90 client proteins, such as AKT1.[5][7] The downstream effects include a rapid and marked increase in the transcription of interleukin-1 alpha (IL1a).[6][7] Interleukin-1 is a known regulator that can disrupt the junctional complexes between Sertoli cells and spermatids, providing a molecular explanation for **Gamendazole**'s antispermatogenic effect.[6]





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